DPyPE

Beschreibung

Eigenschaften

IUPAC Name |

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-(3,7,11,15-tetramethylhexadecanoyloxy)propyl] 3,7,11,15-tetramethylhexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H90NO8P/c1-35(2)17-11-19-37(5)21-13-23-39(7)25-15-27-41(9)31-44(47)51-33-43(34-53-55(49,50)52-30-29-46)54-45(48)32-42(10)28-16-26-40(8)24-14-22-38(6)20-12-18-36(3)4/h35-43H,11-34,46H2,1-10H3,(H,49,50)/t37?,38?,39?,40?,41?,42?,43-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLPHMKQBBCKEFO-DHYROEPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H90NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

804.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to DPyPE: Structure, Properties, and Applications in Liposomal Formulations

For Researchers, Scientists, and Drug Development Professionals

Abstract

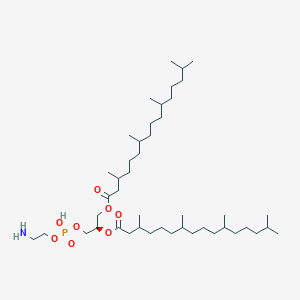

1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine (DPyPE) is a synthetic phospholipid that plays a crucial role in the development of advanced drug delivery systems. Its unique branched-chain structure imparts distinct physicochemical properties that are highly advantageous for the formation of stable and effective liposomal formulations. This technical guide provides a comprehensive overview of DPyPE, including its detailed chemical structure, physical and chemical properties, and its application as a neutral helper lipid in combination with cationic lipids for gene and vaccine delivery. A detailed experimental protocol for the preparation of DPyPE-containing liposomes using the thin-film hydration method is also presented, along with a logical workflow for the formulation process.

Introduction to DPyPE

DPyPE, or 1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine, is a phosphatidylethanolamine (PE), a class of phospholipids that are major components of biological membranes[1]. What distinguishes DPyPE are its phytanoyl acyl chains, which are saturated and contain multiple methyl branches. This unique molecular architecture is key to its function in liposomal formulations.

In the context of drug delivery, DPyPE is most notably utilized as a neutral or "helper" lipid in combination with cationic lipids to form liposomes. These liposomes can encapsulate and deliver nucleic acids, such as plasmid DNA and mRNA, for applications in gene therapy and DNA vaccines[2]. One of the most prominent examples of a DPyPE-containing formulation is the vaccine adjuvant Vaxfectin™, where it is combined with the cationic lipid (±)-N-(3-aminopropyl)-N,N-dimethyl-2,3-bis(cis-9-tetradecenyloxy)-1-propanaminium bromide (GAP-DMORIE) in a 1:1 molar ratio[2]. The role of DPyPE in these formulations is to enhance the structural stability of the liposomes and facilitate the delivery of the encapsulated genetic material into target cells[2].

Chemical Structure and Properties of DPyPE

The chemical structure of DPyPE is fundamental to its function. The presence of the branched phytanoyl chains creates a larger cross-sectional area compared to straight-chain phospholipids, which influences the packing of lipids in the bilayer and the overall fluidity and stability of the liposome.

Chemical Structure Diagram

Quantitative Data Summary

The following table summarizes the key quantitative properties of DPyPE.

| Property | Value | Reference(s) |

| IUPAC Name | [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-(3,7,11,15-tetramethylhexadecanoyloxy)propyl] 3,7,11,15-tetramethylhexadecanoate | [3] |

| Synonyms | 1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine, 4ME 16:0 PE, DiPPE | [1] |

| Molecular Formula | C₄₅H₉₀NO₈P | [3] |

| Molecular Weight | 804.17 g/mol | [3] |

| CAS Number | 201036-16-0 | [1] |

| Appearance | Waxy Solid | |

| Purity | ≥95% | [1] |

| Solubility | Chloroform (3 mg/ml) | [1] |

| Storage | Store at -20°C |

Experimental Protocol: Preparation of DPyPE-Containing Liposomes

The following protocol details the preparation of DPyPE-containing liposomes using the thin-film hydration method, a widely used technique for liposome formulation[4]. This protocol is a representative example and can be adapted for specific applications.

Materials

-

1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine (DPyPE)

-

Cationic lipid (e.g., GAP-DMORIE)

-

Chloroform

-

Hydration buffer (e.g., sterile water for injection (SWFI), phosphate-buffered saline (PBS))

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Nitrogen gas stream

Procedure

-

Lipid Film Formation:

-

In a clean round-bottom flask, dissolve DPyPE and the cationic lipid (e.g., GAP-DMORIE) in chloroform at the desired molar ratio (e.g., 1:1). A typical lipid concentration in the organic solvent is 10-20 mg/mL.

-

Attach the flask to a rotary evaporator.

-

Immerse the flask in a water bath set to a temperature that facilitates solvent evaporation without degrading the lipids (e.g., 30-40°C).

-

Rotate the flask and apply a vacuum to evaporate the chloroform. Continue until a thin, uniform lipid film is formed on the inner surface of the flask.

-

To ensure complete removal of the organic solvent, further dry the lipid film under a high vacuum for at least 2 hours, or overnight.

-

-

Hydration of the Lipid Film:

-

Warm the hydration buffer (e.g., SWFI or PBS) to a temperature above the gel-liquid crystal transition temperature (Tc) of the lipids.

-

Add the pre-warmed hydration buffer to the flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration of the liposome suspension.

-

Agitate the flask to hydrate the lipid film. This can be done by gentle swirling or vortexing. This process results in the formation of multilamellar vesicles (MLVs).

-

-

Vesicle Size Reduction (Extrusion):

-

To obtain unilamellar vesicles with a defined size, the MLV suspension is subjected to extrusion.

-

Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

-

Load the MLV suspension into a syringe and attach it to the extruder.

-

Pass the suspension through the membrane multiple times (e.g., 11-21 passes). This process forces the larger vesicles to break down and reform into smaller, more uniform vesicles.

-

-

Sterilization and Storage:

-

The final liposome suspension can be sterilized by filtration through a 0.22 µm filter.

-

Store the liposome formulation at 4°C.

-

Logical Workflow for DPyPE Liposome Preparation

The following diagram illustrates the logical workflow for the preparation of DPyPE-containing liposomes.

Conclusion

DPyPE is a valuable synthetic phospholipid for the development of liposomal drug delivery systems. Its unique branched-chain structure contributes to the formation of stable and efficient liposomes, particularly when used in conjunction with cationic lipids for the delivery of nucleic acids. The thin-film hydration method followed by extrusion is a robust and widely used technique for the preparation of DPyPE-containing liposomes. This guide provides the foundational knowledge and a detailed protocol to aid researchers and drug development professionals in the successful formulation and application of DPyPE-based delivery vehicles.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Synergy between cationic lipid and co-lipid determines the macroscopic structure and transfection activity of lipoplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2-Diphytanoyl-sn-glycero-3-phosphoethanolamine | C45H90NO8P | CID 9963917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPyPE) in Lipid Nanoparticle Formulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of mRNA-based therapeutics and vaccines has underscored the critical role of effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, owing to their ability to protect the fragile mRNA molecule and facilitate its entry into target cells. The composition of these LNPs is a key determinant of their efficacy and safety. While the roles of ionizable lipids, cholesterol, and PEGylated lipids are well-established, the contribution of "helper" lipids, such as 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPyPE), is crucial for optimizing LNP performance. This technical guide provides an in-depth exploration of the role of DPyPE in LNP formulation, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.

DPyPE is a neutral phosphatidylethanolamine lipid that plays a significant role in the structural integrity and fusogenicity of lipid-based delivery systems.[1] Its primary function within an LNP is to regulate the fluidity and stability of the lipid bilayer, which in turn influences the nanoparticle's interaction with cellular membranes and its ability to release its mRNA payload into the cytoplasm.

Physicochemical Properties of DPyPE

The unique physicochemical characteristics of DPyPE contribute to its function as a helper lipid in LNP formulations.

| Property | Value | Reference |

| Molecular Formula | C37H74NO8P | Internal Knowledge |

| Molecular Weight | 691.96 g/mol | Internal Knowledge |

| Type | Neutral Phosphoethanolamine | [1] |

| Function in LNPs | Regulates membrane fluidity and stability | [1] |

Role of DPyPE in LNP Formulation and Efficacy

DPyPE's incorporation into LNP formulations can significantly impact their physical characteristics and biological activity. As a neutral helper lipid, it contributes to the overall stability of the nanoparticle and can prevent the aggregation of cationic lipids.[1]

Impact on LNP Physicochemical Characteristics

While specific data for DPyPE in mRNA LNPs is limited, a study on a Firefly Luciferase (FLuc) mRNA LNP formulation provides some insight into the typical characteristics of LNPs containing a phosphoethanolamine lipid.

| Parameter | Value |

| Size (nm) | 97 ± 1 |

| Polydispersity Index (PDI) | 0.089 |

| Zeta Potential (mV) | 12 |

| Encapsulation Efficiency (%) | 98.0 |

Data from a study on FLuc mRNA LNPs containing a helper phosphoethanolamine lipid.

Mechanism of Action: Enhancing Endosomal Escape

A critical step in the successful delivery of mRNA is the escape of the LNP from the endosome into the cytoplasm. Phosphoethanolamines, like the more commonly studied 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), are known to facilitate this process.[2] The conical shape of these lipids can induce a transition from a bilayer to a non-bilayer hexagonal phase within the endosomal membrane, leading to membrane fusion and the release of the LNP's contents.[2] While direct evidence for DPyPE is still emerging, it is hypothesized to function through a similar mechanism.

Experimental Protocols

LNP Formulation using Microfluidics

This protocol describes a general method for formulating mRNA-LNPs using a microfluidic device, which can be adapted for the inclusion of DPyPE as a helper lipid.

Materials:

-

Ionizable lipid (e.g., DLin-MC3-DMA)

-

DPyPE

-

Cholesterol

-

PEG-lipid (e.g., DMG-PEG 2000)

-

mRNA in an aqueous buffer (e.g., citrate buffer, pH 4.0)

-

Ethanol

-

Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

-

Lipid Stock Preparation: Dissolve the ionizable lipid, DPyPE, cholesterol, and PEG-lipid in ethanol at the desired molar ratio. A common starting ratio for helper lipids is 10-20 mol%.

-

mRNA Solution Preparation: Dilute the mRNA to the target concentration in the aqueous buffer.

-

Microfluidic Mixing: Load the lipid solution and the mRNA solution into separate syringes and mount them on the microfluidic device's syringe pumps.

-

LNP Formation: Set the desired flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate on the microfluidic device. Initiate the mixing process. The rapid mixing of the two streams induces the self-assembly of the lipids around the mRNA, forming LNPs.

-

Purification: The resulting LNP dispersion is typically purified and concentrated using tangential flow filtration (TFF) or dialysis to remove ethanol and non-encapsulated mRNA.

LNP Characterization

1. Size and Polydispersity Index (PDI) Measurement:

-

Technique: Dynamic Light Scattering (DLS)

-

Procedure: Dilute the LNP suspension in a suitable buffer (e.g., PBS). Measure the hydrodynamic diameter and PDI using a DLS instrument.

2. Zeta Potential Measurement:

-

Technique: Laser Doppler Velocimetry

-

Procedure: Dilute the LNP suspension in a low-salt buffer. Measure the electrophoretic mobility to determine the zeta potential.

3. Encapsulation Efficiency Quantification:

-

Technique: RiboGreen Assay

-

Procedure:

-

Measure the total mRNA concentration by lysing a sample of the LNP formulation with a detergent (e.g., Triton X-100) and then adding the RiboGreen reagent.

-

Measure the amount of free, unencapsulated mRNA in an intact LNP sample by adding the RiboGreen reagent without the lysing agent.

-

Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

-

Visualizations

Logical Relationship of DPyPE in LNP Function

Caption: Logical flow of DPyPE's role in LNP function.

Experimental Workflow for DPyPE-LNP Formulation and Characterization

Caption: Workflow for DPyPE-LNP formulation and analysis.

Proposed Mechanism of DPyPE-mediated Endosomal Escape

Caption: Hypothesized mechanism of endosomal escape.

Conclusion and Future Directions

DPyPE holds promise as a valuable helper lipid in the formulation of lipid nanoparticles for mRNA delivery. Its role in modulating membrane fluidity and stability is expected to contribute to enhanced endosomal escape and, consequently, improved therapeutic efficacy. However, the current body of literature lacks extensive quantitative data specifically on the performance of DPyPE-containing LNPs for mRNA delivery. Future research should focus on systematic studies to quantify the impact of varying DPyPE concentrations on LNP characteristics, in vitro transfection efficiency, and in vivo biodistribution and protein expression. Comparative studies against other commonly used helper lipids like DOPE would also be invaluable in elucidating the specific advantages of incorporating DPyPE into LNP formulations. Such data will be instrumental in the rational design of next-generation LNP delivery systems for a wide range of mRNA-based therapies.

References

DPyPE as a Neutral Helper Lipid in Gene Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The delivery of genetic material into cells is a cornerstone of modern therapeutics, with lipid nanoparticles (LNPs) emerging as a leading non-viral vector. The composition of these LNPs is critical to their efficacy, and "helper lipids" play a pivotal role in their stability and ability to release their genetic payload. While 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a widely studied fusogenic helper lipid, this technical guide focuses on the characteristics and potential applications of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPyPE), a neutral helper lipid with saturated acyl chains. Due to a lack of extensive research on DPyPE in gene delivery, this document provides a comprehensive overview based on established principles of lipid chemistry and nanoparticle formulation, offering a scientifically grounded perspective for researchers exploring novel LNP compositions.

The Role of Helper Lipids in Gene Delivery

Lipid nanoparticles are typically composed of four key components: an ionizable cationic lipid, cholesterol, a PEGylated lipid, and a neutral helper lipid. The helper lipid is crucial for several reasons:

-

Structural Integrity: It contributes to the formation and stability of the lipid bilayer of the nanoparticle.

-

Fusogenicity: It can promote the fusion of the LNP with the endosomal membrane, a critical step for the release of the genetic cargo into the cytoplasm.

-

Modulation of Physicochemical Properties: The choice of helper lipid can influence the size, charge, and stability of the LNP.

The ideal helper lipid strikes a balance between providing stability to the LNP in circulation and facilitating the efficient release of its payload within the target cell.

DPyPE: A Saturated Phosphoethanolamine Helper Lipid

DPyPE, or 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine, is a glycerophospholipid containing two saturated 16-carbon palmitic acid chains. This saturation is a key structural feature that distinguishes it from the more commonly used helper lipid, DOPE, which possesses unsaturated oleic acid chains.

Physicochemical Properties

The saturated nature of DPyPE's acyl chains leads to a higher melting point and a tendency to form more rigid and tightly packed lipid bilayers compared to phospholipids with unsaturated fatty acids.[1] This has significant implications for its potential role in LNP formulations.

Table 1: Comparison of Physicochemical Properties of DPyPE and DOPE

| Property | DPyPE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine) | DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) |

| Acyl Chain Composition | Two saturated palmitoyl (16:0) chains | Two unsaturated oleoyl (18:1) chains |

| Bilayer Packing | Tightly packed, ordered | Loosely packed, disordered |

| Membrane Fluidity | More rigid, less fluid | More fluid |

| Phase Transition Temp. | Higher | Lower |

| Predicted Fusogenicity | Lower | Higher |

Mechanism of Action and Comparison with DOPE

The primary mechanism by which phosphatidylethanolamine (PE) helper lipids are thought to facilitate gene delivery is through promoting endosomal escape . After an LNP is taken up by a cell via endocytosis, it becomes trapped within an endosome. For the genetic material to be effective, it must be released from the endosome into the cytoplasm.

The Role of Unsaturated Chains in DOPE

DOPE, with its unsaturated acyl chains, has a cone-like molecular shape. This geometry favors the formation of non-bilayer, inverted hexagonal (HII) phases, particularly in the acidic environment of the endosome.[2] This structural transition is believed to destabilize the endosomal membrane, leading to membrane fusion and the release of the LNP's contents.[3][4]

The Hypothesized Role of Saturated Chains in DPyPE

In contrast, the saturated acyl chains of DPyPE give it a more cylindrical shape, which favors the formation of stable, lamellar (bilayer) structures. While this property would contribute to the formation of more stable and less "leaky" LNPs during circulation, it is hypothesized that it would also result in lower fusogenicity with the endosomal membrane compared to DOPE. This could potentially lead to less efficient endosomal escape and, consequently, lower transfection efficiency.

Table 2: Hypothetical Comparison of DPyPE and DOPE in Gene Delivery

| Parameter | DPyPE-containing LNPs (Hypothesized) | DOPE-containing LNPs (Established) |

| LNP Stability | Higher | Lower |

| Endosomal Escape | Less Efficient | More Efficient |

| Transfection Efficiency | Lower | Higher |

| Potential Advantage | Increased LNP stability and shelf-life | High transfection efficiency |

It is important to note that while this is a strong scientific hypothesis based on the known properties of saturated and unsaturated lipids, direct comparative studies of DPyPE and DOPE in the context of gene delivery are currently lacking in the published literature.

Experimental Protocols

The following protocols provide a general framework for the formulation of DPyPE-containing LNPs and for their evaluation in in vitro transfection experiments. Researchers should note that these are starting points, and optimization of parameters such as lipid ratios and formulation conditions will be necessary.

LNP Formulation via Thin-Film Hydration

This method is a common laboratory-scale technique for preparing liposomes and LNPs.

Materials:

-

Ionizable cationic lipid (e.g., DOTAP)

-

DPyPE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine)

-

Cholesterol

-

PEGylated lipid (e.g., DSPE-PEG2000)

-

Chloroform

-

Nucleic acid (mRNA, siRNA, or pDNA) in an appropriate buffer (e.g., citrate buffer, pH 4.0)

-

Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Preparation:

-

Dissolve the ionizable lipid, DPyPE, cholesterol, and PEGylated lipid in chloroform in a round-bottom flask at the desired molar ratio (e.g., 50:10:38.5:1.5).

-

Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

-

Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the nucleic acid-containing buffer by rotating the flask at a temperature above the phase transition temperature of the lipids.

-

-

Extrusion:

-

To obtain unilamellar vesicles of a defined size, subject the hydrated lipid suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a lipid extruder.

-

-

Purification:

-

Remove unencapsulated nucleic acid by dialysis against a suitable buffer (e.g., PBS, pH 7.4).

-

In Vitro Transfection

This protocol describes a general method for assessing the transfection efficiency of the formulated LNPs in a cell culture model.

Materials:

-

DPyPE-containing LNPs with encapsulated reporter gene (e.g., luciferase or GFP)

-

Adherent cell line (e.g., HEK293T or HeLa)

-

Complete cell culture medium

-

Serum-free medium

-

96-well plates

-

Luciferase assay reagent or fluorescence microscope/plate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

-

LNP-Nucleic Acid Complex Formation:

-

Dilute the DPyPE-containing LNPs in serum-free medium.

-

-

Transfection:

-

Aspirate the cell culture medium from the wells and replace it with the LNP-containing medium.

-

Incubate the cells for 4-6 hours at 37°C in a CO2 incubator.

-

After the incubation period, add complete medium to the wells.

-

-

Analysis:

-

After 24-48 hours, assess the expression of the reporter gene. For luciferase, this involves lysing the cells and measuring luminescence with a luminometer. For GFP, expression can be visualized with a fluorescence microscope or quantified using a fluorescence plate reader or flow cytometry.

-

Visualizations

LNP-Mediated Gene Delivery Workflow

Caption: Workflow of LNP-mediated gene delivery.

Proposed Mechanism of Endosomal Escape for Fusogenic Lipids

Caption: Mechanism of endosomal escape for fusogenic lipids.

Comparison of DOPE and DPyPE Properties

Caption: Comparison of DOPE and DPyPE properties.

Conclusion and Future Directions

DPyPE, as a saturated phosphatidylethanolamine, presents an interesting alternative to the commonly used DOPE in LNP formulations for gene delivery. Based on its physicochemical properties, it is hypothesized that DPyPE may form more stable LNPs at the cost of reduced fusogenicity and potentially lower transfection efficiency. This trade-off could be advantageous in applications where long-term stability is a primary concern.

Further research is critically needed to validate these hypotheses. Direct, quantitative comparisons of DPyPE and DOPE in identical LNP formulations are required to elucidate their relative impacts on transfection efficiency, LNP stability, and in vivo biodistribution. Such studies would provide valuable data for the rational design of next-generation lipid nanoparticles for gene therapy. Researchers are encouraged to use the protocols and theoretical framework provided in this guide as a starting point for their investigations into the potential of DPyPE as a neutral helper lipid in gene delivery.

References

- 1. nbinno.com [nbinno.com]

- 2. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Function of Lipid-Based Vaccine Adjuvants

Disclaimer: The term "DPyPE" did not correspond to any known vaccine adjuvant in a comprehensive search of scientific literature. It is possible that this is a novel or proprietary compound not yet in the public domain, or a typographical error. This guide will instead provide an in-depth overview of lipid-based vaccine adjuvants, a prominent and rapidly advancing category of immune-potentiating molecules.

Introduction to Lipid-Based Vaccine Adjuvants

Vaccine adjuvants are critical components of modern subunit vaccines, which are composed of purified antigens that are often poorly immunogenic on their own. Adjuvants enhance the host immune response to these antigens, ensuring a robust and durable protective immunity.[1] Lipid-based adjuvants, a diverse class of molecules that includes liposomes, oil-in-water emulsions, and lipid nanoparticles (LNPs), have emerged as highly effective and versatile platforms for vaccine delivery and immune potentiation. Their biocompatibility and structural similarity to biological membranes allow for efficient delivery of antigens to antigen-presenting cells (APCs) and can be engineered to activate specific innate immune pathways.

Major Classes of Lipid-Based Adjuvants

Liposomes

Liposomes are microscopic vesicles composed of one or more lipid bilayers. They can encapsulate hydrophilic antigens in their aqueous core and lipophilic antigens within their lipid bilayer. Cationic liposomes, in particular, have shown significant promise as vaccine adjuvants due to their electrostatic interaction with negatively charged cell membranes, which facilitates uptake by APCs. A notable example of a liposomal adjuvant system is AS01, which is a key component of the Shingrix (shingles) and Mosquirix (malaria) vaccines.[2]

Oil-in-Water Emulsions

Oil-in-water emulsions, such as MF59 and AS03, are composed of biodegradable oil droplets, typically squalene, stabilized by surfactants in an aqueous continuous phase.[3][4] These adjuvants create a localized inflammatory environment at the injection site, leading to the recruitment of immune cells and enhanced antigen uptake.[4][5] MF59 is used in seasonal influenza vaccines, particularly for the elderly, while AS03 has been used in pandemic influenza vaccines.[2][4]

Lipid Nanoparticles (LNPs)

Lipid nanoparticles have gained significant attention as delivery vehicles for nucleic acid-based vaccines, most notably the mRNA vaccines for COVID-19. LNPs are composed of a mixture of lipids, including ionizable cationic lipids, helper phospholipids, cholesterol, and PEGylated lipids. These particles protect the nucleic acid cargo from degradation and facilitate its delivery into the cytoplasm of cells, where the genetic information is translated into the target antigen.

Mechanism of Action of Lipid-Based Adjuvants

The adjuvant activity of lipid-based formulations is multifaceted, involving a combination of antigen delivery and direct immunostimulatory effects.

Enhanced Antigen Delivery and Presentation

Lipid-based adjuvants act as delivery systems that protect the antigen from degradation and facilitate its uptake by APCs, such as dendritic cells (DCs) and macrophages. Cationic liposomes, for instance, can fuse with the cell membrane or be taken up via endocytosis, delivering the antigen into the cell for processing and presentation on Major Histocompatibility Complex (MHC) molecules to T cells.

Activation of Innate Immune Signaling Pathways

Many lipid-based adjuvants can directly activate innate immune signaling pathways, leading to the production of cytokines and chemokines that shape the adaptive immune response.

Some lipid-based adjuvants incorporate molecules that are agonists for Toll-like receptors (TLRs), which are pattern recognition receptors that recognize pathogen-associated molecular patterns (PAMPs). For example, monophosphoryl lipid A (MPL), a derivative of lipopolysaccharide (LPS), is a TLR4 agonist that is included in the AS01 adjuvant system. Activation of TLR4 on APCs triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and the upregulation of co-stimulatory molecules, resulting in enhanced T cell activation.

Caption: TLR4 Signaling Pathway Activation.

Particulate adjuvants, including some lipid-based formulations, can activate the NLRP3 inflammasome.[6][7][8] This multi-protein complex, once assembled in the cytoplasm of APCs, leads to the activation of caspase-1. Activated caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms. These cytokines are potent mediators of inflammation and play a crucial role in initiating an adaptive immune response.[8]

References

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Emulsion based vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Research progress on emulsion vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cutting Edge: Inflammasome activation by Alum and Alum’s adjuvant effect are mediated by NLRP3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NLRP3 Inflammasome Activation and Cytotoxicity Induced by Particulate Adjuvants | Springer Nature Experiments [experiments.springernature.com]

- 8. Role of NLRP3 inflammasome in nanoparticle adjuvant-mediated immune response - Biomaterials Science (RSC Publishing) DOI:10.1039/D4BM00439F [pubs.rsc.org]

Core Principles of DPyPE in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles of utilizing 1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine (DPyPE) in research. DPyPE is a neutral helper lipid integral to the formulation of liposomal delivery systems, particularly for gene therapy and vaccine adjuvants. Its unique structural properties enhance the stability and efficacy of these delivery vehicles. This guide provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and quantitative data to facilitate its application in drug development.

Introduction to DPyPE

DPyPE is a synthetic phosphatidylethanolamine (PE) characterized by branched phytanoyl acyl chains. This structure imparts a cone-like molecular shape that influences the fluidity and phase behavior of lipid bilayers. In the context of drug delivery, DPyPE is rarely used alone but rather as a "helper lipid" in conjunction with cationic lipids. This combination is crucial for the effective formulation of lipoplexes—complexes of nucleic acids and lipids—and for enhancing the immunogenicity of vaccine antigens.

A notable application of DPyPE is in the vaccine adjuvant Vaxfectin™, where it is combined with a cationic lipid. As a neutral lipid, DPyPE modulates the charge density of the liposome, improves its structural integrity, and facilitates the release of its cargo into the cytoplasm of target cells.

Mechanism of Action

The primary role of DPyPE in liposomal formulations is to promote the formation of non-bilayer lipid structures, which is critical for the endosomal escape of the liposome's cargo. Cationic liposomes are typically taken up by cells through endocytosis. Once inside the endosome, the pH decreases, leading to the protonation of the cationic lipid and an influx of counter-ions. This influx causes osmotic swelling and destabilization of the endosomal membrane.

DPyPE's conical shape favors the formation of an inverted hexagonal (HII) phase, which disrupts the endosomal membrane and allows the encapsulated material (e.g., plasmid DNA, mRNA) to be released into the cytoplasm. Without a helper lipid like DPyPE, the cationic lipids may remain in a more stable lamellar phase, trapping the cargo within the endosome and leading to its degradation in the lysosome.

Signaling Pathway of DPyPE-Containing Adjuvants

When used as part of a vaccine adjuvant, DPyPE-containing cationic liposomes can trigger an innate immune response, which is essential for a robust adaptive immune response. While the precise signaling cascade for every DPyPE formulation is not fully elucidated, the general mechanism for cationic lipid-based adjuvants involves the activation of Toll-like receptors (TLRs). TLRs are pattern recognition receptors that recognize pathogen-associated molecular patterns. Cationic lipids can be recognized by endosomal TLRs, such as TLR7 and TLR9. This recognition initiates a downstream signaling cascade, often dependent on the MyD88 adaptor protein, leading to the activation of transcription factors like NF-κB. NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory cytokines and chemokines, which recruit and activate antigen-presenting cells (APCs), thereby enhancing the overall immune response to the co-administered antigen.[1][2][3]

Experimental Protocols

Preparation of DPyPE-Containing Cationic Liposomes

This protocol is adapted from methods used for preparing cationic liposomes with DOPE, a structurally similar neutral helper lipid.[4]

Materials:

-

Cationic lipid (e.g., DOTAP)

-

DPyPE (1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine)

-

Chloroform

-

Sterile, nuclease-free water

-

Buffer (e.g., 20 mM HEPES, 154 mM NaCl, pH 7.4)

-

Glass vials with Teflon-lined caps

-

Glass syringe

-

Nitrogen or Argon gas source

-

Vacuum pump

-

Bath sonicator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Hydration: a. Dissolve the cationic lipid and DPyPE in chloroform in a glass vial at the desired molar ratio (e.g., 1:1). b. Create a thin lipid film by evaporating the chloroform under a gentle stream of nitrogen or argon gas while rotating the vial. c. Place the vial under a high vacuum for at least 1 hour to remove any residual solvent.

-

Hydration: a. Hydrate the lipid film with sterile, nuclease-free water to a concentration that is twice the final desired concentration. b. Vortex the suspension vigorously until the lipid film is fully resuspended. This will form multilamellar vesicles (MLVs).

-

Sonication: a. Bath sonicate the lipid suspension until the solution becomes translucent (approximately 5-10 minutes). This helps to reduce the size of the MLVs.

-

Extrusion (Sizing): a. For a more uniform size distribution, extrude the liposome suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm). Pass the suspension through the extruder 10-20 times.

-

Final Formulation: a. Add an equal volume of 2x concentrated buffer to the liposome suspension to achieve the final desired lipid concentration and buffer composition. b. Store the prepared liposomes at 4°C.

Characterization of DPyPE-Containing Liposomes

a) Particle Size and Polydispersity Index (PDI):

-

Technique: Dynamic Light Scattering (DLS)

-

Procedure: Dilute the liposome suspension in the appropriate buffer and measure the particle size and PDI using a DLS instrument.

b) Zeta Potential:

-

Technique: Laser Doppler Velocimetry

-

Procedure: Dilute the liposome suspension in a low ionic strength buffer (e.g., 10 mM NaCl) and measure the zeta potential.

c) Encapsulation Efficiency:

-

Technique: Fluorescence-based assay (e.g., using a fluorescently labeled nucleic acid) or a separation method like size-exclusion chromatography.

-

Procedure:

-

Prepare lipoplexes with a fluorescently labeled nucleic acid.

-

Separate the encapsulated from the unencapsulated nucleic acid using a method like column chromatography or centrifugation.

-

Quantify the fluorescence in the liposome fraction and the total fluorescence to calculate the percentage of encapsulation.

-

In Vitro Transfection Protocol

Materials:

-

DPyPE-containing cationic liposomes

-

Plasmid DNA (e.g., encoding a reporter gene like GFP)

-

Cell culture medium (e.g., DMEM)

-

Serum-free medium

-

Cells in culture (e.g., HEK293T)

-

96-well plate

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

-

Lipoplex Formation: a. Dilute the plasmid DNA in serum-free medium. b. In a separate tube, dilute the DPyPE-containing liposomes in serum-free medium. c. Add the diluted DNA to the diluted liposomes (or vice versa) and mix gently by pipetting. d. Incubate the lipoplex solution at room temperature for 15-30 minutes.

-

Transfection: a. Remove the culture medium from the cells and wash with PBS. b. Add the lipoplex solution to the cells. c. Incubate the cells with the lipoplexes for 4-6 hours at 37°C. d. After incubation, add complete medium with serum to the cells.

-

Analysis: a. Analyze for reporter gene expression (e.g., GFP expression by fluorescence microscopy or flow cytometry) 24-48 hours post-transfection.

Quantitative Data

The following tables summarize key quantitative data for liposomal formulations containing a neutral helper lipid, providing a basis for comparison and optimization of DPyPE-containing formulations.

Table 1: Physicochemical Properties of Cationic Liposomes with Varying Helper Lipid Ratios [5][6]

| Cationic Lipid:Helper Lipid Ratio (w/w) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| 1:0 | 150 ± 25 | 0.3 ± 0.1 | +50 ± 5 |

| 3:1 | 180 ± 30 | 0.4 ± 0.1 | +45 ± 5 |

| 1:1 | 220 ± 40 | 0.5 ± 0.1 | +35 ± 5 |

| 1:3 | 250 ± 50 | 0.6 ± 0.1 | +25 ± 5 |

Table 2: In Vitro Transfection Efficiency of Lipoplexes with Varying Helper Lipid Ratios [5][7]

| Cationic Lipid:Helper Lipid Ratio (w/w) | Cell Line | Transfection Efficiency (% of cells) |

| 1:0 | Huh7 | 60 ± 10 |

| 3:1 | Huh7 | 75 ± 8 |

| 1:1 | Huh7 | 55 ± 12 |

| 1:3 | Huh7 | 30 ± 7 |

| 1:0 | COS7 | 40 ± 9 |

| 3:1 | COS7 | 65 ± 7 |

| 1:1 | COS7 | 70 ± 5 |

| 1:3 | COS7 | 50 ± 10 |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical experimental workflow for the preparation and characterization of DPyPE-containing liposomes and the logical relationship between liposome properties and transfection efficiency.

Conclusion

DPyPE is a valuable tool in the development of non-viral gene delivery systems and vaccine adjuvants. Its unique structural properties as a helper lipid are critical for the efficient endosomal escape of encapsulated cargo. By understanding the core principles of its mechanism of action and utilizing robust experimental protocols for formulation and characterization, researchers can effectively harness the potential of DPyPE to develop novel and effective therapeutics and vaccines. The quantitative data and workflows provided in this guide serve as a foundation for the rational design and optimization of DPyPE-containing liposomal formulations.

References

- 1. The cationic liposome CCS/C adjuvant induces immunity to influenza independently of the adaptor protein MyD88 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | TLR agonists as vaccine adjuvants in the prevention of viral infections: an overview [frontiersin.org]

- 3. Frontiers | Toll-Like Receptor Ligand-Based Vaccine Adjuvants Require Intact MyD88 Signaling in Antigen-Presenting Cells for Germinal Center Formation and Antibody Production [frontiersin.org]

- 4. avantiresearch.com [avantiresearch.com]

- 5. DOTAP/DOPE ratio and cell type determine transfection efficiency with DOTAP-liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Increasing Transfection Efficiency of Lipoplexes by Modulating Complexation Solution for Transient Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

The Role of DPyPE in mRNA Vaccine Formulations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA vaccines represents a paradigm shift in modern medicine, with lipid nanoparticles (LNPs) at the heart of this revolution. The precise composition of these LNPs is critical to ensure the stability, delivery, and efficacy of the mRNA payload. While much attention has been given to ionizable lipids and PEGylated lipids, the role of "helper lipids" is equally crucial for the functionality of these delivery systems. This technical guide delves into the application and significance of 1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine (DPyPE), a specialized helper lipid, in the context of mRNA vaccine research.

Introduction to Lipid Nanoparticles in mRNA Vaccines

Lipid nanoparticles are the primary delivery vehicle for mRNA vaccines, protecting the fragile mRNA molecule from degradation and facilitating its entry into host cells.[1][2][3] A typical LNP formulation consists of four key components, each with a specific function[2][][5]:

-

Ionizable Cationic Lipids: These lipids are positively charged at a low pH, which allows for the encapsulation of the negatively charged mRNA during the formulation process.[][5] Upon entering the acidic environment of the endosome, their positive charge promotes the disruption of the endosomal membrane, a critical step for mRNA release.[5][6]

-

Helper Lipids: These are structurally important lipids, such as phospholipids and cholesterol, that contribute to the stability and integrity of the nanoparticle.[7][8] They can also play a direct role in the fusogenicity of the LNP, aiding in endosomal escape.[8]

-

Cholesterol: This lipid is a stabilizing agent that modulates the fluidity and rigidity of the lipid bilayer, contributing to the overall stability of the LNP structure.[][7]

-

PEGylated Lipids: These lipids have a polyethylene glycol (PEG) chain attached, which forms a hydrophilic layer on the surface of the LNP. This "stealth" layer reduces opsonization and clearance by the immune system, thereby prolonging the circulation time of the nanoparticle.[]

The Critical Role of Helper Lipids: Focus on Fusogenicity

For an mRNA vaccine to be effective, the mRNA must be released from the endosome into the cytoplasm where it can be translated into the target antigen. This process, known as endosomal escape, is a major bottleneck in mRNA delivery.[9][10] Helper lipids with fusogenic properties are key to overcoming this barrier.

Fusogenic lipids, such as those with a phosphatidylethanolamine (PE) headgroup, have a tendency to form non-bilayer structures, like the inverted hexagonal phase. This property can induce membrane curvature and destabilize the endosomal membrane, facilitating the release of the mRNA cargo. While 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a commonly studied fusogenic helper lipid, DPyPE presents unique structural characteristics that make it a compelling candidate for advanced LNP formulations.

DPyPE: A Specialized Fusogenic Lipid

DPyPE is a synthetic phospholipid characterized by its two phytanoyl acyl chains. These chains are saturated and highly branched, which gives DPyPE distinct physicochemical properties compared to other phospholipids.

Structural Advantages of DPyPE:

-

High Fusogenicity: The branched nature of the phytanoyl chains creates a larger cross-sectional area in the hydrophobic region compared to the headgroup. This "cone-like" molecular geometry strongly promotes the formation of non-lamellar lipid phases, which is directly linked to enhanced membrane fusion and endosomal escape.

-

Chemical Stability: The saturated nature of the phytanoyl chains makes DPyPE resistant to oxidative degradation, which can improve the shelf-life and stability of LNP formulations.

While direct comparative studies of DPyPE in publicly available mRNA vaccine literature are limited, its structural properties suggest it could offer enhanced performance in LNP-mediated mRNA delivery.

Quantitative Data on LNP Formulations

The following table summarizes typical compositions and physicochemical properties of LNP-mRNA formulations. It is important to note that specific data for DPyPE-containing formulations is not widely published; therefore, data for formulations with the commonly used helper lipid DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) and the fusogenic lipid DOPE are presented for comparison.

| LNP Component | Molar Ratio (mol%) - BNT162b2 (DSPC) | Molar Ratio (mol%) - mRNA-1273 (DSPC) | Molar Ratio (mol%) - Representative (DOPE) |

| Ionizable Lipid | 46.3 (ALC-0315) | 50 (SM-102) | 50 (e.g., C12-200) |

| Helper Lipid | 9.4 (DSPC) | 10 (DSPC) | 10 (DOPE) |

| Cholesterol | 42.7 | 38.5 | 38.5 |

| PEG-Lipid | 1.6 (ALC-0159) | 1.5 (PEG2000-DMG) | 1.5 |

Table 1: Example LNP-mRNA Formulations. Molar ratios of lipid components in approved COVID-19 vaccines and a representative formulation using the fusogenic lipid DOPE.[][7]

| Parameter | Typical Range |

| Particle Size (Diameter) | 80 - 120 nm |

| Polydispersity Index (PDI) | < 0.2 |

| Encapsulation Efficiency | > 90% |

| Zeta Potential (at neutral pH) | Near-neutral to slightly negative |

Table 2: General Physicochemical Properties of LNP-mRNA. These parameters are critical quality attributes that are assessed during the development of LNP-mRNA vaccines.[11][12]

Experimental Protocols

The following are generalized protocols for the formulation and characterization of LNP-mRNA. These can be adapted for the inclusion of DPyPE as a helper lipid.

LNP-mRNA Formulation via Microfluidic Mixing

This protocol describes the preparation of LNPs using a microfluidic mixing device, which allows for rapid and reproducible formulation.

Materials:

-

Ionizable lipid, DPyPE (or other helper lipid), Cholesterol, PEG-lipid dissolved in ethanol.

-

mRNA dissolved in a low pH aqueous buffer (e.g., citrate buffer, pH 4.0).

-

Microfluidic mixing device (e.g., NanoAssemblr).

-

Dialysis cassettes or tangential flow filtration (TFF) system.

-

Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

-

Prepare a lipid stock solution in ethanol by combining the ionizable lipid, DPyPE, cholesterol, and PEG-lipid at the desired molar ratio.

-

Prepare an mRNA solution in the aqueous buffer at the desired concentration.

-

Set up the microfluidic mixing device according to the manufacturer's instructions. The flow rate ratio between the aqueous and ethanol phases is typically set at 3:1.

-

Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes and place them on the syringe pumps of the device.

-

Initiate the mixing process. The rapid mixing of the two streams leads to the self-assembly of the LNP-mRNA complexes.

-

The resulting LNP solution is collected and immediately subjected to buffer exchange to remove the ethanol and raise the pH to a neutral level. This can be done via dialysis against PBS (pH 7.4) or using a TFF system.

-

The final LNP-mRNA formulation is sterile-filtered through a 0.22 µm filter.

Characterization of LNP-mRNA

1. Particle Size and Polydispersity Index (PDI):

-

Technique: Dynamic Light Scattering (DLS).

-

Procedure: Dilute the LNP-mRNA sample in PBS. Analyze using a DLS instrument to determine the hydrodynamic diameter and PDI.

2. Zeta Potential:

-

Technique: Laser Doppler Velocimetry.

-

Procedure: Dilute the LNP-mRNA sample in a low ionic strength buffer. Measure the electrophoretic mobility to determine the zeta potential.

3. mRNA Encapsulation Efficiency:

-

Technique: RiboGreen Assay.

-

Procedure:

-

Prepare two sets of LNP-mRNA samples.

-

To one set, add a lysis buffer (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.

-

Add the RiboGreen reagent to both the lysed and unlysed samples.

-

Measure the fluorescence intensity. The encapsulation efficiency is calculated as: ((Fluorescence_lysed - Fluorescence_unlysed) / Fluorescence_lysed) * 100%

-

Visualizing Key Pathways and Workflows

LNP-mRNA Cellular Delivery Pathway

Caption: Cellular uptake and mRNA release pathway for a DPyPE-containing LNP.

Experimental Workflow for mRNA Vaccine Development

Caption: A typical experimental workflow for the development and evaluation of an LNP-mRNA vaccine.

Mechanism of DPyPE-Mediated Endosomal Escape

Caption: Hypothesized mechanism of endosomal escape facilitated by the fusogenic properties of DPyPE.

Conclusion

The selection of helper lipids is a critical parameter in the design of effective LNP-mRNA vaccines. While established lipids like DSPC provide structural stability, fusogenic lipids are essential for efficient endosomal escape. DPyPE, with its unique branched phytanoyl chains, represents a promising, albeit less studied, candidate in this class. Its inherent fusogenicity and oxidative stability suggest that it could enhance the potency and shelf-life of mRNA vaccines. Further research and direct comparative studies are warranted to fully elucidate the benefits of incorporating DPyPE into next-generation LNP-mRNA formulations. This would involve rigorous testing of its impact on delivery efficiency, immunogenicity, and the overall safety profile of the vaccine.

References

- 1. Lipid Nanoparticle Formulation and Development for mRNA Vaccine Delivery - CD Bioparticles [cd-bioparticles.net]

- 2. How mRNA Lipid Nanoparticles Revolutionize Vaccine Development [eureka.patsnap.com]

- 3. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Efficient mRNA delivery using lipid nanoparticles modified with fusogenic coiled-coil peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mRNA lipid nanoparticle formulation, characterization and evaluation | Springer Nature Experiments [experiments.springernature.com]

- 12. m.youtube.com [m.youtube.com]

An Introductory Guide to Advanced Nucleic Acid Delivery Systems: Deconstructing the "DPyPE" Concept

An important clarification regarding the term "DPyPE": Initial research into "DPyPE" for nucleic acid delivery reveals a notable discrepancy. The user's query describes DPyPE as a cationic polymer with a "proton sponge" effect and biodegradable disulfide linkages. However, the scientific literature and available data consistently identify DPyPE as 1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine , a neutral helper lipid. This lipid is a component in liposome-based formulations, where it enhances the stability and fluidity of the lipid bilayer but does not directly bind to nucleic acids or facilitate endosomal escape via a proton sponge mechanism.[1]

This guide will, therefore, address the user's core requirements by focusing on the class of molecules that fits the described functional characteristics: cationic polymers with features for enhanced nucleic acid delivery . We will explore their mechanism of action, provide representative data, detail relevant experimental protocols, and generate the requested visualizations for these types of advanced delivery systems.

Part 1: The True Identity of DPyPE

DPyPE is a neutral phosphatidylethanolamine lipid.[1] In the context of nucleic acid delivery, it is primarily used as a helper lipid in liposomal formulations, often combined with cationic lipids.[1] Its role is to:

-

Regulate Membrane Fluidity and Stability: DPyPE helps to form uniform and stable liposome complexes that can encapsulate nucleic acids.[1]

-

Enhance Structural Integrity: As a neutral auxiliary lipid, it prevents the excessive aggregation of cationic lipids, contributing to the overall stability of the liposome structure.[1]

It is crucial to note that DPyPE itself is not cationic and does not possess a "proton sponge" capability. Instead, it supports the function of other molecules in a delivery formulation.

Part 2: A Guide to Cationic Polymers for Nucleic Acid Delivery

The system described in the user's request—a cationic polymer with a proton sponge effect and biodegradable linkages—represents a sophisticated class of synthetic vectors for gene delivery. These polymers are designed to overcome the key barriers to efficient nucleic acid delivery into cells.

Mechanism of Action

-

Polyplex Formation: The positively charged cationic polymer electrostatically interacts with the negatively charged phosphate backbone of nucleic acids (like plasmid DNA or mRNA). This interaction leads to the condensation of the nucleic acid into a compact, nanoparticle structure called a polyplex.

-

Cellular Uptake: The resulting polyplex, which typically has a net positive charge, can interact with the negatively charged cell membrane and is taken up by the cell through endocytosis.

-

Endosomal Escape (The "Proton Sponge" Effect): Once inside the cell, the polyplex is enclosed within an endosome. Many cationic polymers contain amine groups that can be protonated at the acidic pH of the endosome. This influx of protons is followed by an influx of chloride ions and water, leading to osmotic swelling and the eventual rupture of the endosomal membrane. This process, known as the "proton sponge" effect, releases the polyplex into the cytoplasm.

-

Cargo Release: To be effective, the nucleic acid must be released from the polymer. Advanced designs incorporate biodegradable linkages, such as disulfide bonds, into the polymer backbone. The cytoplasm has a reducing environment that cleaves these disulfide bonds, breaking down the polymer and releasing the nucleic acid cargo.

-

Nuclear Entry (for DNA): For plasmid DNA to be transcribed, it must enter the nucleus. This can occur when the nuclear envelope breaks down during cell division or through nuclear pore complexes.

References

Methodological & Application

Application Notes and Protocols for Incorporating DPyPE into Cationic Liposomes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the incorporation of the fluorescent lipid analog 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(lissamine rhodamine B sulfonyl) (DPyPE) into cationic liposomes. This protocol is designed for researchers in drug delivery, cell biology, and nanotechnology who wish to prepare fluorescently labeled liposomes for tracking and visualization in various in vitro and in vivo models.

Introduction

Cationic liposomes are versatile nanocarriers for the delivery of therapeutic molecules, such as nucleic acids and small molecule drugs. Their positive surface charge facilitates interaction with negatively charged cell membranes, promoting cellular uptake. The incorporation of fluorescent lipid probes like DPyPE allows for the direct visualization and quantification of liposome uptake and intracellular trafficking, providing critical insights into the delivery mechanism. DPyPE, with its rhodamine headgroup, offers robust fluorescence for imaging applications.

This document outlines the materials, equipment, and step-by-step procedures for the formulation of DPyPE-labeled cationic liposomes, their physicochemical characterization, and a protocol for assessing their cellular uptake.

Data Presentation: Physicochemical Characterization

The incorporation of a fluorescent lipid such as DPyPE is not expected to significantly alter the physicochemical properties of the liposomes when used at a low molar percentage. The following table provides representative data for a cationic liposome formulation with and without DPyPE.

Table 1: Physicochemical Properties of Cationic Liposomes

| Formulation | Mean Diameter (nm) ± SD | Polydispersity Index (PDI) ± SD | Zeta Potential (mV) ± SD |

| DOTAP:DOPE:Cholesterol (50:25:25) | 120 ± 5 | 0.15 ± 0.03 | +45 ± 3 |

| DOTAP:DOPE:Cholesterol:DPyPE (50:24.9:25:0.1) | 125 ± 6 | 0.16 ± 0.04 | +42 ± 4 |

Data are presented as mean ± standard deviation (SD) and are illustrative. Actual values may vary depending on the specific instrumentation and experimental conditions.

Experimental Protocols

Preparation of DPyPE-Labeled Cationic Liposomes by Thin-Film Hydration

This protocol describes the preparation of cationic liposomes composed of DOTAP (1,2-dioleoyl-3-trimethylammonium-propane), DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), and Cholesterol, labeled with DPyPE, using the thin-film hydration method.

Materials:

-

DOTAP (1,2-dioleoyl-3-trimethylammonium-propane)

-

DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

-

Cholesterol

-

DPyPE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(lissamine rhodamine B sulfonyl))

-

Chloroform, HPLC grade

-

Phosphate-buffered saline (PBS), pH 7.4, sterile-filtered

-

Round-bottom flask (50 mL)

-

Rotary evaporator

-

Water bath sonicator

-

Extruder with polycarbonate membranes (100 nm pore size)

-

Nitrogen gas, high purity

-

Vacuum pump

Procedure:

-

Lipid Stock Solutions: Prepare stock solutions of DOTAP, DOPE, Cholesterol, and DPyPE in chloroform at a concentration of 10 mg/mL.

-

Lipid Mixture Preparation: In a clean round-bottom flask, combine the lipid stock solutions to achieve a final molar ratio of DOTAP:DOPE:Cholesterol:DPyPE of 50:24.9:25:0.1 . For a total of 10 µmol of lipid, the following volumes would be added:

-

DOTAP: [Appropriate volume for 5 µmol]

-

DOPE: [Appropriate volume for 2.49 µmol]

-

Cholesterol: [Appropriate volume for 2.5 µmol]

-

DPyPE: [Appropriate volume for 0.01 µmol]

-

-

Thin-Film Formation:

-

Attach the flask to a rotary evaporator.

-

Immerse the flask in a water bath set to 37°C.

-

Rotate the flask and apply a gentle stream of nitrogen gas to evaporate the chloroform. Continue until a thin, uniform lipid film is formed on the inner surface of the flask.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Add 10 mL of sterile-filtered PBS (pH 7.4) to the flask containing the dry lipid film.

-

Hydrate the film by rotating the flask in the water bath at 37°C for 1 hour. The solution will appear milky, indicating the formation of multilamellar vesicles (MLVs).

-

-

Sonication:

-

Sonicate the liposome suspension in a bath sonicator for 5-10 minutes. This helps to reduce the size of the MLVs.

-

-

Extrusion:

-

Assemble the extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

-

Pass the liposome suspension through the extruder 11-21 times. This process will produce unilamellar vesicles (LUVs) with a more uniform size distribution.

-

-

Storage: Store the final DPyPE-labeled cationic liposome suspension at 4°C.

Physicochemical Characterization by Dynamic Light Scattering (DLS)

This protocol outlines the procedure for determining the mean hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the prepared liposomes.

Materials and Equipment:

-

Dynamic Light Scattering (DLS) instrument with zeta potential measurement capabilities

-

Disposable cuvettes for size and zeta potential measurements

-

Deionized water, filtered (0.22 µm)

-

DPyPE-labeled cationic liposome suspension

Procedure:

-

Sample Preparation:

-

Dilute a small aliquot of the liposome suspension with filtered deionized water to an appropriate concentration for DLS measurement (typically a 1:100 dilution).

-

Gently mix the diluted sample by pipetting up and down. Avoid vortexing to prevent bubble formation.

-

-

Size and PDI Measurement:

-

Transfer the diluted liposome suspension to a disposable sizing cuvette.

-

Place the cuvette in the DLS instrument.

-

Set the instrument parameters (e.g., temperature at 25°C, scattering angle at 173°).

-

Perform at least three replicate measurements to obtain the average Z-average diameter and PDI.

-

-

Zeta Potential Measurement:

-

Transfer the diluted liposome suspension to a disposable zeta potential cuvette.

-

Place the cuvette in the DLS instrument.

-

Set the instrument to perform zeta potential measurements.

-

Perform at least three replicate measurements to obtain the average zeta potential.

-

Quantification of DPyPE Incorporation Efficiency

This protocol uses a fluorescence spectroscopy-based assay to determine the percentage of DPyPE incorporated into the liposomes.

Materials and Equipment:

-

Fluorescence spectrophotometer

-

Quartz cuvettes

-

DPyPE-labeled cationic liposome suspension

-

Triton X-100 (10% v/v solution)

-

PBS (pH 7.4)

-

Size exclusion chromatography column (e.g., Sephadex G-50)

Procedure:

-

Separation of Free DPyPE: Separate the formulated liposomes from any unincorporated DPyPE using size exclusion chromatography. Elute with PBS (pH 7.4).

-

Standard Curve Preparation:

-

Prepare a series of DPyPE standards of known concentrations in PBS containing 1% Triton X-100.

-

Measure the fluorescence intensity of each standard at the excitation and emission maxima of rhodamine (typically ~560 nm and ~580 nm, respectively).

-

Plot a standard curve of fluorescence intensity versus DPyPE concentration.

-

-

Measurement of Incorporated DPyPE:

-

Take a known volume of the purified liposome suspension and add Triton X-100 to a final concentration of 1% to lyse the liposomes.

-

Measure the fluorescence intensity of the lysed liposome sample.

-

-

Calculation of Incorporation Efficiency:

-

Use the standard curve to determine the concentration of DPyPE in the lysed liposome sample.

-

Calculate the total amount of DPyPE in the purified liposome fraction.

-

The incorporation efficiency is calculated as: (Amount of DPyPE in liposomes / Initial amount of DPyPE used in formulation) x 100%

-

Cellular Uptake Study by Fluorescence Microscopy

This protocol describes how to visualize the cellular uptake of DPyPE-labeled cationic liposomes in a cultured cell line.

Materials and Equipment:

-

Cultured mammalian cells (e.g., HeLa, A549)

-

Complete cell culture medium

-

DPyPE-labeled cationic liposomes

-

Hoechst 33342 or DAPI

-

Paraformaldehyde (4% in PBS)

-

Confocal or widefield fluorescence microscope

-

Glass-bottom culture dishes or chamber slides

Procedure:

-

Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides and allow them to adhere and grow to 50-70% confluency.

-

Liposome Incubation:

-

Dilute the DPyPE-labeled cationic liposomes in serum-free cell culture medium to the desired final concentration (e.g., 10-50 µg/mL total lipid).

-

Remove the complete medium from the cells and wash once with PBS.

-

Add the liposome-containing medium to the cells and incubate for a desired time period (e.g., 1, 4, or 24 hours) at 37°C in a CO2 incubator.

-

-

Cell Staining and Fixation:

-

Remove the liposome-containing medium and wash the cells three times with PBS to remove non-internalized liposomes.

-

Incubate the cells with Hoechst 33342 or DAPI solution (for nuclear staining) for 10-15 minutes.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Imaging:

-

Mount the coverslips or view the dishes directly on a fluorescence microscope.

-

Acquire images using the appropriate filter sets for DAPI/Hoechst (blue channel) and Rhodamine/DPyPE (red channel).

-

Observe the red fluorescence within the cells to assess the uptake of the DPyPE-labeled liposomes.

-

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the preparation and characterization of DPyPE-labeled cationic liposomes.

Cellular Uptake Pathway

Cationic liposomes can enter cells through various endocytic pathways. The diagram below illustrates a generalized endocytic pathway, which is a common route for the internalization of nanoparticles.

DPyPE-Based Gene Transfection: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gene transfection is a fundamental technique in molecular biology for introducing nucleic acids into eukaryotic cells. Non-viral vectors, particularly lipid-based nanoparticles, have emerged as a promising alternative to viral vectors due to their lower immunogenicity and ease of production. DPyPE (1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine) is a neutral helper lipid that, when combined with cationic lipids, can form stable liposomes for efficient gene delivery. This document provides a detailed guide for utilizing DPyPE-based liposomes for gene transfection in mammalian cells. While specific quantitative performance data for DPyPE-based formulations is not extensively available in public literature, this guide offers a robust starting protocol based on established principles of lipid-based transfection, which can be optimized for specific cell types and plasmid DNA.

Principle of DPyPE-Based Transfection

DPyPE, a neutral phospholipid, acts as a "helper lipid" in cationic liposome formulations. When mixed with a cationic lipid, DPyPE is incorporated into the lipid bilayer, influencing the physical properties of the liposome. The cationic lipid provides a positive surface charge, facilitating the electrostatic interaction with negatively charged plasmid DNA to form a lipoplex. DPyPE contributes to the stability of the liposome and can aid in the endosomal escape of the genetic material into the cytoplasm, a critical step for successful transfection. The overall process involves the formation of DPyPE-containing cationic liposomes, complexation with plasmid DNA, and subsequent uptake by target cells, primarily through endocytosis.

Materials and Reagents

-

DPyPE (1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine)

-

Cationic lipid (e.g., DOTAP, DC-Cholesterol)

-

Chloroform

-

Plasmid DNA encoding the gene of interest

-

Mammalian cell line (e.g., HEK293, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Serum-free medium (e.g., Opti-MEM™)

-

Phosphate-Buffered Saline (PBS)

-

Reporter gene plasmid (e.g., encoding GFP or Luciferase) for optimization

-

Reagents for cytotoxicity assay (e.g., MTT, LDH assay kit)

-

Round-bottom flasks

-

Rotary evaporator

-

Bath sonicator or extruder

-

Sterile, DNase-free microcentrifuge tubes

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Experimental Protocols

Protocol 1: Preparation of DPyPE-Based Cationic Liposomes (Thin-Film Hydration Method)

This protocol describes the preparation of DPyPE-containing liposomes using the well-established thin-film hydration technique.

-

Lipid Preparation:

-

In a sterile glass vial, dissolve DPyPE and a cationic lipid (e.g., DOTAP) in chloroform at a desired molar ratio (a 1:1 molar ratio is a good starting point). The total lipid concentration should be around 1-10 mg/mL.

-

-

Thin Film Formation:

-

In a round-bottom flask, add the lipid-chloroform mixture.

-

Under a gentle stream of nitrogen gas, rotate the flask to evaporate the chloroform, forming a thin, uniform lipid film on the inner surface of the flask.

-

To ensure complete removal of the solvent, place the flask under a high vacuum for at least 2 hours.

-

-

Hydration:

-

Hydrate the lipid film by adding a sterile, aqueous buffer (e.g., sterile water or PBS) to the flask. The volume of the buffer should be calculated to achieve the desired final lipid concentration (e.g., 1 mg/mL).

-

Vortex the flask vigorously for several minutes until the lipid film is completely resuspended, forming a milky suspension of multilamellar vesicles (MLVs).

-

-

Sonication/Extrusion:

-

To produce small unilamellar vesicles (SUVs) with a more uniform size distribution, sonicate the MLV suspension in a bath sonicator for 5-15 minutes.

-

Alternatively, for a more defined size, extrude the MLV suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder. This process should be repeated 10-20 times.

-

-

Storage:

-

Store the prepared liposomes at 4°C. For long-term storage, they can be stored under an inert gas (e.g., argon) to prevent lipid oxidation.

-

Protocol 2: DPyPE-Based Gene Transfection

This protocol outlines the steps for transfecting mammalian cells using the prepared DPyPE-based liposomes. The following procedure is optimized for a 24-well plate format.

-

Cell Seeding:

-

The day before transfection, seed the target cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection. For HEK293 cells, a density of 0.5 - 2.0 x 10^5 cells/well is a common starting point.

-

-

Lipoplex Formation:

-

For each well to be transfected, prepare two sterile microcentrifuge tubes:

-

Tube A (DNA): Dilute 0.5 µg of plasmid DNA in 50 µL of serum-free medium. Mix gently.

-

Tube B (Liposomes): Dilute the DPyPE-based liposome solution in 50 µL of serum-free medium. The optimal lipid-to-DNA ratio needs to be determined empirically, but a starting range of 1:1 to 6:1 (µL of liposome solution to µg of DNA) is recommended.

-

-

Add the diluted DNA (Tube A) to the diluted liposomes (Tube B) and mix gently by pipetting up and down.

-

Incubate the mixture at room temperature for 20-30 minutes to allow the formation of lipoplexes.

-

-

Transfection:

-

Gently aspirate the culture medium from the cells and wash once with sterile PBS.

-

Add 400 µL of fresh, complete culture medium to each well.

-

Add the 100 µL of the lipoplex mixture dropwise to each well.

-

Gently rock the plate to ensure even distribution of the lipoplexes.

-

-

Incubation and Gene Expression:

-

Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

-

After the incubation period, assess transfection efficiency and cytotoxicity.

-

Protocol 3: Assessment of Transfection Efficiency

Transfection efficiency can be quantified using a reporter gene such as Green Fluorescent Protein (GFP) or luciferase.

-

For GFP:

-

After 24-72 hours of incubation, visualize the cells under a fluorescence microscope.

-

For quantitative analysis, harvest the cells by trypsinization, wash with PBS, and analyze the percentage of GFP-positive cells using a flow cytometer.

-

-

For Luciferase:

-

After 24-72 hours, lyse the cells using a suitable lysis buffer.

-

Measure the luciferase activity in the cell lysate using a luminometer and a luciferase assay kit.

-

Normalize the luciferase activity to the total protein concentration in the lysate.

-

Protocol 4: Cytotoxicity Assay (MTT Assay)

It is crucial to assess the cytotoxicity of the DPyPE-based lipoplexes to determine the optimal concentration for transfection with minimal cell death.

-

Seed cells in a 96-well plate and transfect as described in Protocol 2, including untransfected and mock-transfected (liposomes only) controls.

-

At 24-48 hours post-transfection, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control cells. The IC50 value (the concentration that causes 50% inhibition of cell growth) can be determined by plotting cell viability against the concentration of the lipoplex.

Data Presentation

Table 1: Transfection Efficiency of DPyPE/DOTAP Lipoplexes in Different Cell Lines

| Cell Line | Transfection Efficiency (% GFP-Positive Cells) |

| HEK293 | [Insert experimental value, e.g., 60-80%] |

| HeLa | [Insert experimental value, e.g., 40-60%] |

| A549 | [Insert experimental value, e.g., 20-40%] |

Table 2: Cytotoxicity of DPyPE/DOTAP Lipoplexes

| Cell Line | IC50 Value (µg/mL of total lipid) |

| HEK293 | [Insert experimental value] |

| HeLa | [Insert experimental value] |

| A549 | [Insert experimental value] |

Visualizations

Caption: General workflow of DPyPE-based gene transfection.

Caption: Potential cellular uptake pathways for DPyPE-based lipoplexes.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Transfection Efficiency | Suboptimal lipid-to-DNA ratio. | Optimize the ratio by testing a range (e.g., 1:1 to 10:1). |

| Low cell viability. | Ensure cells are healthy and in the exponential growth phase. Reduce the amount of lipoplex added to the cells. | |

| Plasmid DNA quality is poor. | Use high-quality, endotoxin-free plasmid DNA. | |

| Cell confluency is too high or too low. | Optimize cell seeding density to be 70-90% confluent at the time of transfection. | |

| High Cytotoxicity | Lipid concentration is too high. | Reduce the amount of lipoplex added to the cells. Optimize the lipid-to-DNA ratio. |

| Incubation time with lipoplexes is too long. | Reduce the incubation time before changing the medium. | |

| Cells are sensitive to the transfection reagent. | Test the transfection protocol on a more robust cell line first to ensure the protocol is working. |

Conclusion